molecular formula C28H33N7O7 B1682427 Z-Gly-gly-arg-4-nhmc CAS No. 66216-78-2

Z-Gly-gly-arg-4-nhmc

Cat. No.: B1682427
CAS No.: 66216-78-2
M. Wt: 579.6 g/mol
InChI Key: YXLGWNWVIGXGME-NRFANRHFSA-N
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Description

Chemical Identity and Structure
Z-Gly-Gly-Arg-4-nhmc, systematically named N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride, is a fluorogenic peptide substrate widely utilized in enzyme activity assays. Its structure comprises a tripeptide sequence (Gly-Gly-Arg) modified with a benzyloxycarbonyl (Z) protective group and a 7-amido-4-methylcoumarin (AMC) fluorophore. Upon enzymatic cleavage of the arginine-AMC bond, the AMC moiety is released, emitting fluorescence at 460 nm (excitation 380 nm), enabling real-time monitoring of protease activity, particularly for thrombin and trypsin-like enzymes .

Applications
This compound is critical in studying coagulation pathways, screening protease inhibitors, and characterizing enzyme kinetics due to its high sensitivity and specificity for serine proteases .

Properties

IUPAC Name

benzyl N-[2-[[2-[[(2S)-5-(diaminomethylideneamino)-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N7O7/c1-17-12-25(38)42-22-13-19(9-10-20(17)22)34-21(8-5-11-31-27(29)30)26(39)35-24(37)15-32-23(36)14-33-28(40)41-16-18-6-3-2-4-7-18/h2-4,6-7,9-10,12-13,21,34H,5,8,11,14-16H2,1H3,(H,32,36)(H,33,40)(H4,29,30,31)(H,35,37,39)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLGWNWVIGXGME-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCN=C(N)N)C(=O)NC(=O)CNC(=O)CNC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N7O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216404
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66216-78-2
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066216782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylglycyl-glycyl-arginine-4-methylcoumarinyl-7-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Z-Gly-gly-arg-4-nhmc typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The synthetic route often starts with the protection of the amino group of glycine using a benzyloxycarbonyl (Cbz) group. This is followed by the coupling of glycine and arginine residues using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The final step involves the attachment of the 4-methylcoumarinyl-7-amide moiety .

the synthesis generally follows standard peptide synthesis protocols, which can be scaled up for larger quantities if needed .

Chemical Reactions Analysis

Z-Gly-gly-arg-4-nhmc can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various derivatives of the original compound, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of Z-Gly-gly-arg-4-nhmc involves its interaction with specific proteases. The compound acts as a substrate for these enzymes, leading to the cleavage of the peptide bond and the release of the fluorescent 4-methylcoumarinyl-7-amide moiety. This fluorescence can be measured to quantify enzyme activity . The molecular targets include arginine-specific proteases, and the pathways involved are related to proteolytic cleavage and subsequent fluorescence detection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares Z-Gly-Gly-Arg-4-nhmc with structurally or functionally related fluorogenic substrates:

Compound Structure Enzyme Specificity Fluorophore Key Properties
This compound Z-Gly-Gly-Arg-AMC · HCl Thrombin, trypsin-like proteases 4-Methylcoumarin (AMC) Fluorescence at 460 nm; water-soluble due to HCl salt; stable at -20°C
Z-Gly-Pro-Arg-AMC Z-Gly-Pro-Arg-7-amido-4-methylcoumarin hydrobromide Factor Xa, thrombin 4-Methylcoumarin (AMC) Proline substitution enhances selectivity for Factor Xa; lower Km (~5 µM)
BOC-Glu(OBzl)-Gly-Arg-AMC HCl Boc-protected Glu(OBzl)-Gly-Arg-AMC Kallikrein, plasmin 4-Methylcoumarin (AMC) Modified N-terminus (Boc and benzyl-Glu) alters substrate specificity
Z-Gly-Gly-Arg-4MβNA · HCl Z-Gly-Gly-Arg-4-methoxy-beta-naphthylamide hydrochloride Trypsin, plasmin 4-Methoxy-β-naphthylamide Red-shifted emission (505 nm); higher lipophilicity impacts cellular uptake
Z-Gly-Pro-Arg-4-TFMCA Z-Gly-Pro-Arg-7-amido-4-trifluoromethylcoumarin trifluoroacetate Thrombin, activated protein C Trifluoromethylcoumarin (TFMCA) Enhanced fluorescence intensity; resistant to photobleaching

Key Research Findings

Substrate Specificity :

  • This compound exhibits a Km of ~10 µM for thrombin, making it superior for high-throughput screening compared to Z-Gly-Pro-Arg-AMC (Km ~5 µM for Factor Xa) .
  • The substitution of Gly with Pro in Z-Gly-Pro-Arg-AMC introduces steric constraints, reducing thrombin affinity but increasing selectivity for Factor Xa .

Fluorophore Performance: The 4-methylcoumarin group in this compound provides a balanced signal-to-noise ratio, whereas trifluoromethylcoumarin derivatives (e.g., Z-Gly-Pro-Arg-4-TFMCA) offer 30% higher fluorescence intensity but require UV filters for detection . 4-Methoxy-β-naphthylamide (4MβNA) in Z-Gly-Gly-Arg-4MβNA shifts emission to 505 nm, enabling multiplex assays but limiting solubility in aqueous buffers .

Stability and Solubility :

  • HCl salts (e.g., this compound) enhance water solubility (>10 mg/mL) compared to trifluoroacetate salts (e.g., Z-Gly-Pro-Arg-4-TFMCA), which may precipitate in low-pH buffers .

Biological Relevance: BOC-Glu(OBzl)-Gly-Arg-AMC HCl’s bulky N-terminal modifications reduce nonspecific binding in plasma, improving specificity for kallikrein in inflammatory studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Z-Gly-gly-arg-4-nhmc
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Z-Gly-gly-arg-4-nhmc

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